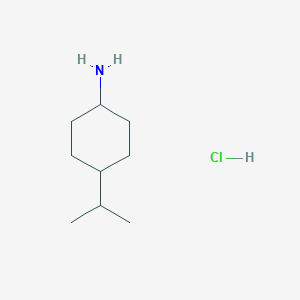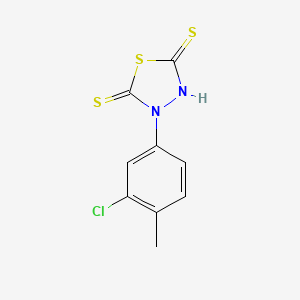
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
描述
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione, also known as CMTD, is a heterocyclic thiadiazolidinedione compound that has been studied for its potential applications in scientific research. Its unique properties have made it a valuable reagent for many laboratory experiments, and its ability to act as a nucleophile has enabled it to be used in a variety of organic syntheses.
科学研究应用
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In organic synthesis, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used as a nucleophile in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. In drug development, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used to synthesize a variety of compounds, including antibiotics, antifungals, and antivirals. In biochemistry, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used to study the mechanism of action of a variety of enzymes, including cytochrome P450, and to study the biochemical and physiological effects of various compounds.
作用机制
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is based on its ability to act as a nucleophile. 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione can form a covalent bond with another molecule, such as an enzyme or a substrate, by attacking the electrophilic center of the molecule. This attack results in the formation of a new covalent bond, which can then be broken down by hydrolysis or other chemical reactions.
Biochemical and Physiological Effects
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been studied for its potential biochemical and physiological effects. It has been shown to act as an inhibitor of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has also been shown to inhibit the activity of other enzymes, including glutathione S-transferase and thioredoxin reductase. In addition, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is a versatile reagent, which can be used in a variety of organic syntheses. A limitation is that 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is relatively unstable and can decompose at high temperatures. In addition, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione can react with other molecules, which can lead to unwanted side reactions.
未来方向
There are several potential future directions for 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione. One potential direction is the development of new synthesis methods for 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione, which could enable the synthesis of more complex compounds. Another potential direction is the development of new applications for 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione, such as drug development and biochemistry. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione.
合成方法
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione can be synthesized by a variety of methods, including condensation reactions, direct substitution reactions, and nucleophilic additions. The most common method is the condensation of 3-chloro-4-methylphenol with 1,3,4-thiadiazolidine-2,5-dithione, which yields 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione as the major product. This reaction is typically performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Other methods include direct substitution reactions of 3-chloro-4-methylphenol with 1,3,4-thiadiazolidine-2,5-dithione, and nucleophilic additions of 3-chloro-4-methylphenol to 1,3,4-thiadiazolidine-2,5-dithione.
属性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S3/c1-5-2-3-6(4-7(5)10)12-9(14)15-8(13)11-12/h2-4H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNWBMFWVYDEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)SC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178758 | |
| Record name | 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
CAS RN |
730949-80-1 | |
| Record name | 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730949-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







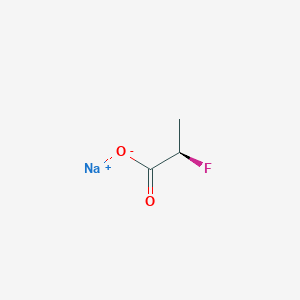
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)
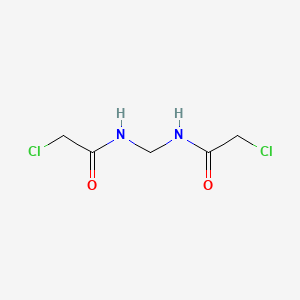
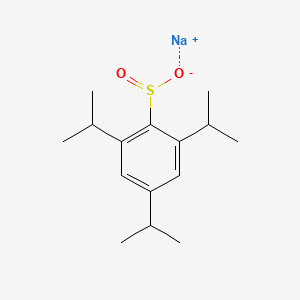
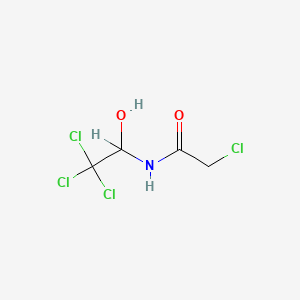


![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)
